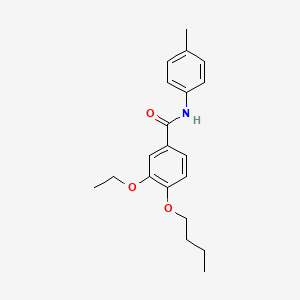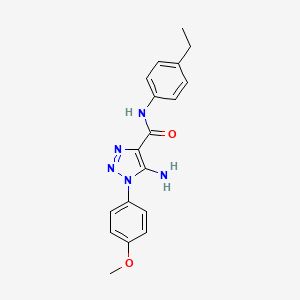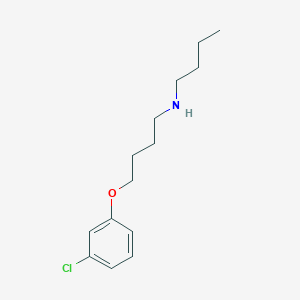![molecular formula C18H20O4 B4959839 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to react with ROS through a nucleophilic substitution reaction. The resulting product is a fluorescent compound that emits light at a specific wavelength, allowing for its detection in cells and tissues.
Biochemical and Physiological Effects
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to have minimal toxicity in cells and tissues, making it a safe and reliable tool for studying biological processes. It has been used in various cell lines and animal models, demonstrating its potential for use in vivo.
実験室実験の利点と制限
The advantages of using 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde in lab experiments include its high specificity for ROS, its ability to detect protein-protein interactions, and its low toxicity. However, its limitations include the need for specialized equipment for detection, such as microscopy or flow cytometry, and its potential for interference with other fluorescent compounds.
将来の方向性
There are numerous future directions for 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde research, including its use in studying the role of ROS in various diseases, such as cancer and neurodegenerative disorders. It can also be used to study the effects of environmental toxins on cells and tissues, as well as the development of new therapies for these diseases. Additionally, there is potential for the development of new fluorescent probes based on the structure of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, which could have improved specificity and sensitivity for detecting ROS and protein-protein interactions.
Conclusion
In conclusion, 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method has been well-studied, and its use as a fluorescent probe for detecting ROS and protein-protein interactions has been demonstrated in numerous studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in disease research and therapy development.
合成法
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde can be synthesized through the reaction of 2-methoxy-4-methylphenol with 3-bromopropylbenzene in the presence of a base catalyst. The resulting product is then oxidized with potassium permanganate to yield 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde. This synthesis method has been studied extensively and has been shown to produce high yields of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde with good purity.
科学的研究の応用
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been used in various scientific research studies, including as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry.
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been used as a tool for studying protein-protein interactions. By attaching 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde to a protein of interest, researchers can track its interactions with other proteins in cells and tissues. This technique has been used to study various biological processes, including signal transduction, protein folding, and protein degradation.
特性
IUPAC Name |
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-7-8-17(18(11-14)20-2)22-10-4-9-21-16-6-3-5-15(12-16)13-19/h3,5-8,11-13H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITBUDFWWZTXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6438898 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)